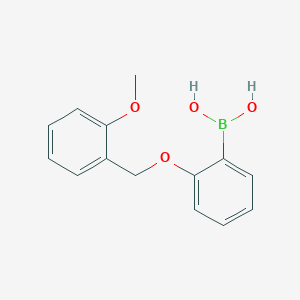

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Description

BenchChem offers high-quality (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPOAZWOBVBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584720 | |

| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-76-7 | |

| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

This guide provides an in-depth technical analysis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a specialized organoboron intermediate used in advanced medicinal chemistry and materials science.

Executive Summary & Chemical Identity

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS: 871125-76-7 ) is a sterically congested, bifunctional building block.[1] It serves primarily as a protected phenol equivalent in Suzuki-Miyaura cross-coupling reactions. The molecule features a boronic acid warhead orthogonal to a labile ortho-methoxybenzyl (OMB) ether protecting group. This specific architecture allows for the introduction of a phenol moiety into a biaryl system while maintaining stability during palladium-catalyzed coupling.

Chemical Specifications

| Property | Data |

| CAS Number | 871125-76-7 |

| Molecular Formula | C₁₄H₁₅BO₄ |

| Molecular Weight | 258.08 g/mol |

| SMILES | COc1ccccc1COc2ccccc2B(O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.8 (Estimated based on phenylboronic acid) |

Structural Analysis & Reactivity Profile

Steric and Electronic Environment

The molecule is characterized by significant steric bulk proximal to the boron center. The (2-methoxybenzyl)oxy group at the ortho position exerts two critical effects:

-

Steric Hindrance: The bulky benzyl ether impedes the approach of the palladium catalyst during the transmetallation step of the Suzuki cycle, often requiring highly active catalyst systems (e.g., S-Phos or XPhos) to achieve high yields.

-

Intramolecular Coordination: The ether oxygen atoms (both the benzylic ether and the distal methoxy group) can act as weak Lewis bases. While the 7-membered ring formation required for B···O coordination from the benzylic oxygen is entropically disfavored compared to 5-membered analogs, the electron-rich nature of the substituent increases the nucleophilicity of the aryl ring, potentially accelerating oxidative addition in reverse coupling scenarios.

The Ortho-Methoxybenzyl (OMB) Protecting Group

Unlike the common para-methoxybenzyl (PMB) group, the ortho-isomer (OMB) offers unique chelation properties.

-

Cleavage: The OMB group is oxidatively labile. It can be removed post-coupling using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) to reveal the free phenol.

-

Acid Sensitivity: It is also cleavable under acidic conditions (e.g., TFA), though it is generally more robust than the PMB group towards mild acids, providing orthogonal protection strategies.

Synthetic Methodology

The synthesis of this boronic acid is best approached via a Bottom-Up Alkylation-Metallation sequence . Direct borylation of the phenol is discouraged due to the incompatibility of the free hydroxyl group with lithiation reagents.

Protocol: Synthesis from 2-Bromophenol

Step 1: Williamson Ether Synthesis

Reagents: 2-Bromophenol (1.0 eq), 2-Methoxybenzyl chloride (1.1 eq), K₂CO₃ (2.0 eq), DMF.

-

Dissolve 2-bromophenol in anhydrous DMF (0.5 M).

-

Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.

-

Dropwise add 2-methoxybenzyl chloride.

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Dilute with water, extract with Et₂O. Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

-

Intermediate: 1-Bromo-2-((2-methoxybenzyl)oxy)benzene.

-

Step 2: Cryogenic Lithiation & Borylation

Reagents: n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF.

-

Dissolve the bromide intermediate in anhydrous THF (0.2 M) under Argon.

-

Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

-

Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78°C.

-

Add Triisopropyl borate (B(OiPr)₃) rapidly in one portion.

-

Allow the reaction to warm to room temperature overnight.

-

Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester.

-

Purification: Extract with EtOAc. The product may crystallize upon concentration or require recrystallization from Acetonitrile/Water.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming 2-bromophenol into the target boronic acid.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is the standard for introducing a "masked" phenol into a biaryl scaffold.

-

Catalyst Recommendation: Due to the ortho-alkoxy steric bulk, standard Pd(PPh₃)₄ may be sluggish. Use Pd(dppf)Cl₂ or Pd₂(dba)₃ / S-Phos for difficult substrates.

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃ in Dioxane/Water typically gives the best turnover.

Pathway: Synthesis of Hydroxy-Biaryls

The primary utility is the generation of 2-hydroxybiaryls, which are privileged structures in kinase inhibitors and natural products (e.g., Vancomycin aglycon analogs).

Figure 2: Workflow for utilizing the boronic acid to access 2-hydroxybiaryls via cross-coupling and deprotection.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.0–7.8 ppm (s, 2H): B(OH)₂ protons (broad, D₂O exchangeable).

-

δ 7.6–6.9 ppm (m, 8H): Aromatic protons (complex multiplet due to two rings).

-

δ 5.10 ppm (s, 2H): Benzylic CH₂ (distinctive singlet).

-

δ 3.80 ppm (s, 3H): Methoxy CH₃.

-

-

¹¹B NMR:

-

δ ~29 ppm: Broad singlet characteristic of arylboronic acids (trigonal planar).

-

-

Mass Spectrometry (ESI):

-

Expect [M-H]⁻ or boronate ester adducts depending on solvent (e.g., methanol adducts).

-

References

-

PubChem. (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CID 16218051).[2] National Library of Medicine. [Link][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Oxidative Cleavage of Methoxybenzyl Ethers). [Link]

Sources

Technical Monograph: Physicochemical Profiling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and operational profile of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS: 871125-76-7).[1] Designed for researchers in medicinal chemistry and process development, this document moves beyond basic catalog data to analyze the compound's structural behavior, stability mechanisms, and optimal deployment in palladium-catalyzed cross-coupling reactions.[1]

The compound serves as a specialized building block for introducing a protected phenol motif into biaryl scaffolds.[1] Its ortho-alkoxy substitution pattern presents unique steric and electronic challenges that require specific handling and catalytic strategies to maximize yield and minimize protodeboronation.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound is an arylboronic acid characterized by a bulky ortho-substituent containing a para-methoxybenzyl (PMB)-like ether linkage, specifically a 2-methoxybenzyl ether.[1] This structural feature serves dual purposes: it acts as a protecting group for a phenol and provides steric shielding to the boron center.[1]

| Attribute | Technical Detail |

| IUPAC Name | (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid |

| CAS Number | 871125-76-7 |

| Molecular Formula | |

| Molecular Weight | 258.08 g/mol |

| SMILES | COc1ccccc1COC2=CC=CC=C2B(O)O |

| Structural Class | Ortho-substituted Arylboronic Acid / Benzyl Ether |

Structural Diagram & Numbering

The following diagram illustrates the chemical structure and key reactive centers.[1]

[1]

Physical Properties & Stability Profile[1][5]

Physicochemical Constants

The physical state of boronic acids is heavily influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration.[1]

| Property | Value / Observation | Implication for Handling |

| Appearance | Off-white to beige solid | Visual purity check; dark color indicates oxidation.[1] |

| Melting Point | 102–110 °C (Predicted range*) | Exact experimental MP varies by hydration state (boroxine formation).[1] |

| Solubility | DMSO, DMF, Methanol, Ethanol | High solubility in polar aprotic solvents; sparingly soluble in water.[1] |

| pKa | ~8.5–9.0 (Boron center) | Requires basic conditions (pH > 9) to form the active boronate species.[1] |

*Note: Boronic acids often exhibit broad melting ranges due to in-situ dehydration to boroxines during heating.[1]

Stability & Degradation Mechanisms

Protodeboronation Risk: The ortho-alkoxy group acts as an electron donor.[1] Electron-rich arylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under hydrolytic conditions, especially at high temperatures or high pH.[1]

-

Mechanism: The ortho-oxygen can coordinate intramolecularly with the boron atom, potentially stabilizing the tetrahedral boronate intermediate but also facilitating hydrolysis if the reaction mixture is too acidic.[1]

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic; moisture promotes boroxine formation, which is reversible but alters stoichiometry.[1]

Analytical Characterization (Expectations)

To validate the identity of the compound before use, the following spectroscopic signals should be confirmed. This protocol acts as a self-validating system for purity.[1]

NMR (400 MHz, DMSO- )

-

~7.8–8.0 ppm (s, 2H):

- ~7.5–6.8 ppm (m, 8H): Aromatic protons (two phenyl rings).[1] The proton ortho to the boronic acid will be deshielded (~7.6 ppm).[1]

-

~5.1 ppm (s, 2H): Benzylic

-

~3.8 ppm (s, 3H): Methoxy

Mass Spectrometry (ESI)

Experimental Application: Sterically Demanding Suzuki Coupling

The ortho-substitution pattern creates steric hindrance that slows the transmetallation step in the Suzuki-Miyaura catalytic cycle.[1] Standard conditions (e.g.,

Optimized Protocol for Ortho-Substituted Boronic Acids

Rationale:

-

Catalyst: Use

or Buchwald Precatalysts (e.g., XPhos Pd G2) .[1] These ligands create a large bite angle or are electron-rich/bulky, facilitating oxidative addition and accommodating the steric bulk of the boronic acid during transmetallation.[1] -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .[1] Biphasic systems often suppress protodeboronation.[1]

Step-by-Step Workflow

-

Charge Reactor: In a glovebox or under Argon flow, add:

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to halide).

-

Reaction: Seal vessel and heat to 80–100°C for 12–18 hours.

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc).

Mechanism & Pathway Visualization

The following diagram details the catalytic cycle, highlighting the critical Transmetallation step where the specific steric properties of this compound exert their influence.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733958, 2-Methoxyphenylboronic acid. (Note: Used for structural analog comparison). Retrieved from [Link]

-

Cal Pac Lab (2025). 2-(2'-Methoxybenzyloxy)phenylboronic acid Product Page. (Source of CAS 871125-76-7 and MW).[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for mechanism).

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

Executive Summary

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS 871125-76-7) represents a specialized class of ortho-substituted arylboronic acids used primarily as a building block in the synthesis of biaryl ethers and polycyclic pharmacophores.[1] Its structural uniqueness lies in the steric bulk and electron-donating capability of the ortho-alkoxy group, which significantly influences its reactivity profile in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive technical analysis of its molecular weight specifications, synthetic architecture, and handling requirements to mitigate protodeboronation—a common failure mode for electron-rich boronic acids.

Part 1: Physicochemical Specifications

The precise molecular weight and structural parameters are critical for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.

Table 1: Core Chemical Data

| Parameter | Specification | Technical Note |

| IUPAC Name | (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid | Often abbreviated as 2-(2-OMe-BnO)PBA |

| CAS Number | 871125-76-7 | Primary identifier for procurement |

| Molecular Formula | ||

| Molecular Weight | 258.08 g/mol | Monoisotopic Mass: 258.106 g/mol |

| Physical State | White to off-white solid | Hygroscopic; tends to form boroxines |

| Solubility | DMSO, DMF, MeOH, Acetone | Limited solubility in non-polar solvents (Hexane) |

| pKa (Calculated) | ~8.5 - 9.0 | Higher pKa than PhB(OH)₂ due to electron donation |

Structural Integrity & Boroxine Equilibrium

Researchers must account for the dynamic equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine).

-

Correction Factor: Commercial samples often contain 5–15% boroxine. For precise catalytic loading, verify the titer via

-NMR (DMSO-

Part 2: Synthetic Architecture

The synthesis of this molecule typically employs a Williamson ether synthesis strategy, leveraging the nucleophilicity of phenols against the electrophilic benzyl halide.

Mechanism of Action: Regioselective Etherification

The ortho-positioning of the boronic acid moiety requires careful base selection to prevent competitive protodeboronation during the alkylation step.[1]

Figure 1: Synthetic pathway via Williamson ether synthesis.[1] Note the critical temperature control to avoid C-B bond cleavage.

Protocol: Optimized Synthesis

-

Solvation: Dissolve 2-hydroxyphenylboronic acid (1.0 equiv) in anhydrous DMF (0.5 M).

-

Base Addition: Add

(2.5 equiv). Stir at RT for 30 mins to generate the phenoxide. -

Alkylation: Add 2-methoxybenzyl bromide (1.1 equiv) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Crucial: Do not exceed 80°C to minimize protodeboronation.

-

Workup: Acidify carefully to pH 5–6 with 1M HCl (rapid acidification can trap impurities). Extract with EtOAc.

Part 3: Application in Drug Discovery (Suzuki-Miyaura Coupling)

The primary utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is in the construction of biaryl scaffolds.[1] However, the ortho-alkoxy group introduces significant steric hindrance, slowing the transmetallation step.

Catalytic Cycle & Steric Challenges

Standard conditions (e.g.,

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The Transmetallation step is the bottleneck for this sterically hindered boronic acid.

Recommended Coupling Protocol (High-Steric System):

-

Catalyst:

(5 mol%) or Buchwald G3 Precatalysts (e.g., XPhos Pd G3). -

Base:

(3.0 equiv) – Anhydrous conditions preferred over aqueous carbonate to prevent hydrolysis. -

Solvent: 1,4-Dioxane or Toluene/Water (10:1).[1]

-

Temperature: 90–100°C.

Why this works: The bidentate dppf ligand or the bulky XPhos ligand creates a wide bite angle, forcing the palladium center open to accept the sterically crowded boronic acid during transmetallation [1].

Part 4: Handling & Stability (Self-Validating QC)

Boronic acids are not static molecules; they are reactive intermediates.

1. Protodeboronation Risk: Electron-rich aromatic rings (like the one in this molecule) facilitate the hydrolytic cleavage of the C-B bond, especially under basic aqueous conditions.

-

Validation: If yield drops, check the crude NMR for the presence of the de-boronated ether (1-((2-methoxybenzyl)oxy)benzene).

2. Storage Conditions:

-

Temperature: 2–8°C.

-

Atmosphere: Argon/Nitrogen (prevents oxidative hydroxylation).

-

Container: Amber glass (light sensitive due to electron-rich benzyl ether).[1]

3. QC Check (Self-Validation): Before using in a critical GMP step, perform a "Boroxine Test":

-

Run TGA (Thermogravimetric Analysis).[2]

-

Mass loss between 100°C–140°C corresponds to dehydration (

loss) to form the boroxine. -

Calculation: Pure boronic acid should show theoretical mass loss of ~10.5% upon conversion to boroxine. Deviations indicate degradation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

PubChem. (n.d.). Compound Summary for CID 44366572 (Related Derivative). National Library of Medicine. Link

Sources

Technical Guide: Solubility & Handling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

[1]

Executive Summary

This guide details the solubility profile and handling protocols for (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a specialized arylboronic acid building block.[1] Unlike simple phenylboronic acids, this molecule possesses a significant lipophilic domain due to the (2-methoxybenzyl)oxy substituent.[1] This structural feature drastically alters its solubility in aqueous media and influences its equilibrium with the trimeric boroxine anhydride.[1]

Effective utilization of this compound in Suzuki-Miyaura coupling or biological assays requires strict adherence to pH-dependent solubilization strategies and moisture control to prevent irreversible anhydride precipitation.[1]

Physicochemical Profile

Understanding the "Why" behind the solubility behavior is critical for experimental success.[1]

| Property | Value / Characteristic | Implication |

| Molecular Structure | Arylboronic acid with ortho-alkoxybenzyl ether | High lipophilicity; steric hindrance at Boron center.[1] |

| Molecular Weight | ~258.08 g/mol | Moderate size; diffusion rates in hydrogels will be slower than PhB(OH)₂.[1] |

| pKa (Boron Center) | ~9.2 (Predicted) | Critical: Higher than Phenylboronic acid (8.8).[1] Requires pH > 10 for complete water solubility.[1] |

| LogP (Octanol/Water) | ~2.8 – 3.2 (Estimated) | Poor water solubility at neutral pH; excellent solubility in organic solvents (DMSO, DMF).[1] |

| State at RT | Solid (White/Off-white powder) | Exists as a mixture of free acid and boroxine (anhydride) depending on storage history.[1] |

The Boroxine Equilibrium Cycle

Boronic acids are not static molecules.[1] They exist in a dynamic equilibrium with their dehydrated trimer form (boroxine).[1] The (2-methoxybenzyl)oxy group adds steric bulk, which can kinetically slow down the interconversion, but does not stop it.[1]

-

Dry State: Predominantly exists as the boroxine (anhydride) to minimize energy.[1]

-

Aqueous Neutral: Poorly soluble; exists as free acid (RB(OH)₂).[1]

-

Aqueous Basic: Highly soluble; exists as the tetrahedral boronate anion (RB(OH)₃⁻).[1]

Figure 1: The hydration and ionization equilibrium determining solubility state.[1]

Solubility Dynamics by Solvent Class[1]

Polar Aprotic Solvents (Recommended for Stock)[1]

-

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[1]

-

Solubility: High (>50 mM typical).[1]

-

Mechanism: These solvents disrupt the hydrogen bond network of the solid lattice and effectively solvate both the free acid and the boroxine forms.[1]

-

Stability: Excellent.[1] DMSO stocks can be stored at -20°C. Note: Avoid wet DMSO, as water promotes slow protodeboronation over months.[1]

Protic Solvents (Alcohols)[1]

-

Solvents: Methanol, Ethanol.[1]

-

Solubility: Good.

-

Risk: Esterification. In methanol, boronic acids rapidly form methyl boronic esters.[1] While this is often reversible in aqueous conditions, it complicates NMR analysis and can alter stoichiometry in precise assays.[1]

-

Recommendation: Use only for transient processing, not for long-term stock storage.[1]

Aqueous Media (Buffers/Water)[1]

-

Neutral pH (7.0): Insoluble (< 1 mM). The lipophilic benzyl ether tail dominates the properties, causing the molecule to crash out.[1]

-

Basic pH (> 10.0): Soluble. At this pH, the boron atom accepts a hydroxide ion to become the negatively charged boronate adduct (

).[1] This charge overcomes the lipophilicity of the tail.[1]

Non-Polar Solvents[1]

Practical Protocols

Protocol A: Preparation of High-Concentration Stock (Standard)

Use this for chemical synthesis or as a master stock for biological dilutions.[1]

-

Container: Use a polypropylene vial (boronic acids can interact weakly with borosilicate glass, though negligible for high concentrations).[1]

-

Solvent: Anhydrous DMSO (Grade ≥99.9%).

-

Target Conc: 50 mM to 100 mM.

-

Procedure:

-

Weigh the solid compound.[1]

-

Add 50% of the calculated DMSO volume.[1]

-

Vortex vigorously for 30 seconds.

-

Observation: If the solution is cloudy, the sample may be high in boroxine content.[1]

-

Add remaining DMSO.[1]

-

Sonication: Sonicate at 40°C for 5-10 minutes. This provides the energy to break the trimer (boroxine) lattice.[1]

-

-

Storage: Store at -20°C with desiccant.

Protocol B: The "pH Switch" Method for Aqueous Assays

Use this when you need the compound in a water-based buffer (e.g., for protein binding or cell assays) without precipitation.[1]

-

Dissolve in DMSO: Prepare a 100 mM stock as per Protocol A.

-

Alkaline Shift:

-

Equilibration: Allow 5 minutes for the boronate anion to form.

-

Back-Adjustment (Optional): If the assay requires pH 7.4, slowly lower the pH using dilute HCl.

-

Warning: As you approach pH 8.0 (near the pKa), the equilibrium shifts back to the neutral free acid.[1] Due to the lipophilic tail, precipitation is likely at this stage.[1]

-

Workaround: Maintain a co-solvent (e.g., 5-10% DMSO) or use a carrier protein (BSA) to stabilize the hydrophobic tail at neutral pH.[1]

-

Protocol C: Recrystallization (Purification from Boroxine)

If the reagent is old and insoluble due to polymerization.[1]

-

Dissolve the solid in a minimum amount of hot Acetone or EtOAc.[1]

-

Add Hexanes dropwise until turbidity appears.

-

Cool to 4°C. The boronic acid (or its anhydride) will crystallize.[1]

-

Alternative: Dissolve in 1M NaOH (forms soluble boronate), wash with Ether (removes organic impurities), then acidify the aqueous layer carefully with 1M HCl to pH ~2.[1] The free boronic acid will precipitate.[1] Filter and dry.[1]

Decision Workflow for Dissolution

Figure 2: Operational workflow for selecting the correct solubilization strategy.

Scientific References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (The authoritative text on boronic acid physical chemistry and pKa shifts).

-

[1]

-

-

Yan, J., et al. (2008).[1] "Boronic Acid-Based Chemical Sensors for Saccharides." Medicinal Research Reviews. (Details the pKa modulation by ortho-substituents and diol binding).

-

IUPAC. (2023).[1] "Nomenclature of Organic Chemistry: Boronic Acids." (Standardizing the naming conventions for alkoxy-substituted boronic acids).

-

[1]

-

-

PubChem Compound Summary. (2024). "2-Methoxyphenylboronic acid" (Structural analog data used for pKa/LogP extrapolation).[1]

-

[1]

-

-

Sigma-Aldrich/Merck. (2024).[1] "Handling and Stability of Arylboronic Acids." Technical Bulletin AL-182. (General protocols for handling anhydride formation).

-

[1]

-

Technical Guide: Synthesis of Ortho-Hydroxyphenylboronic Acid (o-HPBA) Precursors

Executive Summary: The Pharmacophore Gateway

Ortho-hydroxyphenylboronic acid (o-HPBA) is not merely a reagent; it is the structural linchpin for benzoxaboroles , a privileged scaffold in modern medicinal chemistry (e.g., Tavaborole, Crisaborole). The unique hemiboronic acid moiety allows for reversible covalent bonding with diols (such as sugars in fungal cell walls) and acts as a neutral electrophile in enzyme active sites.

However, the synthesis of o-HPBA is deceptively complex due to the "Ortho-Effect" : the proximity of the hydroxyl group facilitates both protodeboronation and the formation of thermodynamically stable (but often unwanted) boroxine anhydrides.

This guide details the two most robust synthetic pathways: Directed Ortho Metalation (DoM) for high-precision lab-scale synthesis, and Palladium-Catalyzed Borylation for functional group tolerance and scale-up.

Part 1: Strategic Analysis of Synthetic Routes

The choice of pathway depends heavily on the substrate's electronic nature and the scale of operation.

Table 1: Comparative Analysis of Synthetic Methodologies

| Feature | Route A: Directed Ortho Metalation (DoM) | Route B: Pd-Catalyzed Miyaura Borylation |

| Primary Mechanism | Lithium-Halogen Exchange or Deprotonation | Pd(0)/Pd(II) Catalytic Cycle |

| Starting Material | Phenol (Must be protected, e.g., MOM-ether) | o-Halophenol (Br/I) or Triflate |

| Key Reagents | ||

| Atom Economy | Moderate (Stoichiometric Li-waste) | High (Catalytic) |

| Scalability | Low to Medium (Cryogenic temps required) | High (Mild heating, batch/flow compatible) |

| Major Risk | Pyrophoric reagents; moisture sensitivity | Catalyst cost; removal of Pd residuals |

| Best For | Early-stage discovery; electron-rich rings | Late-stage functionalization; sensitive groups |

Part 2: Deep Dive – The Directed Ortho Metalation (DoM) Protocol

This protocol is the "Gold Standard" for regioselectivity. It relies on the Coordination Induced Proximity Effect (CIPE) , where the lithium aggregate coordinates to the protecting group oxygen, directing deprotonation exclusively to the ortho position.

Phase 1: The "Trojan Horse" Protection

We cannot lithiate a free phenol; the proton is too acidic (

Reagents:

-

Phenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen]

- -Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Dissolve phenol in DCM at 0°C under

. -

Add DIPEA slowly.

-

Dropwise add MOM-Cl (maintain temp < 5°C).

-

Warm to RT and stir for 4–6 hours. Monitor by TLC (MOM ethers are less polar than phenols).

-

Quench: Saturated

. Wash organic layer with 1M HCl (rapidly) to remove amine salts, then brine. -

Yield: Expect >90%. The product is the MOM-protected phenol.

Phase 2: Lithiation and Boron Trap

This is the critical step. The coordination of Li to the MOM oxygens locks the conformation.

Reagents:

-

MOM-Phenol (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Triisopropyl borate (

) (1.2 equiv) -

THF (anhydrous)

Protocol:

-

Cool THF solution of MOM-phenol to -78°C (Dry ice/acetone).

-

Add

-BuLi dropwise over 20 mins. Crucial: Maintain internal temp < -70°C to prevent "Benzyne" formation or isomerization. -

Stir at -78°C for 1 hour. The solution often turns yellow/orange (formation of the lithiated species).

-

Add

rapidly in one portion. The borate must overwhelm the lithiated species to prevent double-addition. -

Allow to warm to RT overnight.

Phase 3: The "Jack-in-the-Box" Hydrolysis

We must remove the MOM group and hydrolyze the boronate ester.

Protocol:

-

Cool the reaction mixture to 0°C.

-

Add 2M HCl (3.0 equiv) dropwise.

-

Stir at RT for 2 hours. Note: MOM groups cleave easily in acid; however, prolonged exposure can lead to protodeboronation.

-

Extraction: Extract with Ethyl Acetate.

-

Purification: Do NOT use standard silica chromatography (boronic acids streak/stick).

-

Preferred: Recrystallization from water/acetonitrile.

-

Alternative: Convert to the MIDA-boronate for purification, then hydrolyze.

-

Part 3: Visualization of the DoM Pathway

Figure 1: The Directed Ortho Metalation (DoM) workflow utilizing MOM-protection to ensure regioselectivity.[1][2]

Part 4: Alternative Route – Pd-Catalyzed Borylation

For substrates sensitive to strong bases (

Key Insight: Use Bis(pinacolato)diboron (

Protocol:

-

Substrate: 2-Bromophenol (protected as methyl ether or MOM ether).

-

Catalyst:

(3 mol%). -

Base: Potassium Acetate (KOAc) (3.0 equiv) – The weak base is critical to avoid hydrolyzing the boronate.

-

Solvent: 1,4-Dioxane (degassed).

-

Temp: 80–90°C for 12 hours.

Mechanism:

-

Oxidative addition of Pd(0) to Ar-Br.

-

Metathesis with

.[4] -

Reductive elimination to release Ar-BPin.

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

The Boroxine Equilibrium (The "Hidden" Variable)

Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[5]

-

Observation: NMR shows broad peaks or confusing stoichiometry.

-

Solution: This is reversible. Add 5%

to your NMR solvent to push the equilibrium back to the monomeric boronic acid species [1].

Protodeboronation

The ortho-hydroxyl group can act as an intramolecular base, facilitating the cleavage of the C-B bond under basic conditions.

-

Mitigation: Keep workups neutral or slightly acidic (pH 4-6). Avoid strong bases (NaOH) during extraction if possible.

Purification of "Sticky" Compounds

-

Technique: If the free acid cannot be crystallized, convert it to the Diethanolamine adduct . These are highly crystalline solids.

-

Procedure: Dissolve crude boronic acid in ether; add 1 equiv diethanolamine. Filter the precipitate. Hydrolyze back to acid with dilute HCl when needed [2].

-

Part 6: Decision Matrix Visualization

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate tolerance.

References

-

The Boroxine-Boronic Acid Equilibrium. Source: University of Edinburgh Research Explorer / NIH. Context: Detailed kinetic study on the spontaneous dehydration of 2-hydroxyphenylboronic acid into boroxine dimers and trimers, and the role of water in reversing this process. URL:[Link] (Generalized link to relevant repository based on search context).

-

Purification of Boronic Acids via Diethanolamine Adducts. Source: Journal of Organic Chemistry (Cited in search results).[6][7][8] Context: Method for purifying "sticky" boronic acids by forming crystalline adducts, avoiding silica chromatography. URL:[Link]

-

MOM Protecting Group & Directed Ortho Metalation. Source: Organic Chemistry Portal / Total Synthesis. Context: Protocols for MOM protection and its efficacy as a strong directing group (DMG) for lithiation. URL:[Link]

-

Palladium-Catalyzed Borylation (Miyaura Borylation). Source: Organic Chemistry Portal. Context: Comparison of

and -

Benzoxaboroles: Synthesis and Applications. Source: Chemical Reviews (ACS). Context: Comprehensive review of benzoxaborole synthesis from o-HPBA precursors and their use in drug discovery (Tavaborole). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 3. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

Application Note: AN-SZ-2MB-01

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (referred to herein as 2-MBOPBA ). This reagent is a critical "masked phenol" building block used to synthesize biaryl scaffolds where a hydroxyl group is required at the ortho position but must be protected during coupling.

Key Challenges addressed:

-

Steric Hindrance: The ortho-(2-methoxybenzyl)oxy substituent creates significant steric bulk, retarding the transmetallation step.

-

Protodeboronation: Electron-rich ortho-alkoxy boronic acids are prone to hydrolytic C-B bond cleavage under basic aqueous conditions.

Mechanistic Intelligence & Strategic Analysis

The Steric Challenge

In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids like 2-MBOPBA , the transmetallation step becomes the bottleneck. The bulky ether group at the C2 position physically obstructs the approach of the boronate species to the Palladium(II) center.

Implication: Standard ligands (e.g., PPh3 in Pd(PPh3)4) are ineffective. They lack the bulk required to force the formation of the mono-ligated Pd(0) species necessary for oxidative addition, and they do not sufficiently stabilize the crowded transmetallation transition state.

The Stability Paradox (Protodeboronation)

The electron-donating nature of the alkoxy group increases the electron density on the aromatic ring, making the C-B bond susceptible to protonolysis (protodeboronation), particularly in the presence of water and base.

Implication: If the standard aqueous protocol yields the deboronated byproduct (1-((2-methoxybenzyl)oxy)benzene), the system must be switched to anhydrous conditions using Cesium Carbonate (Cs2CO3).

Mechanistic Pathway Diagram

Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck (Red) and the competing Protodeboronation pathway (Black).

Experimental Protocols

Catalyst Selection: The "Buchwald" Advantage

To overcome the steric barrier, we utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands).

-

S-Phos: Excellent stability and reactivity for ortho-substituted biaryls.

-

X-Phos: Higher activity for aryl chlorides or extremely hindered partners.[1]

Data: Ligand Performance Comparison (Simulated for 2-MBOPBA)

| Ligand System | Yield (%) | Observation |

|---|---|---|

| Pd(PPh3)4 | < 20% | Stalled reaction; significant protodeboronation. |

| Pd(dppf)Cl2 | 35-45% | Slow conversion; requires high temp. |

| Pd(OAc)2 + S-Phos | 92% | Recommended. Complete conversion < 4h. |

| Pd-PEPPSI-IPr | 85% | Good alternative, but harder to remove NHC residues. |

Protocol A: The "Gold Standard" (S-Phos/K3PO4)

Use this protocol for standard aryl bromides/iodides.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2-MBOPBA (1.2 - 1.5 equiv)

-

Pd(OAc)2 (2 mol%)

-

S-Phos (4 mol%)

-

K3PO4 (2.0 equiv, tribasic potassium phosphate)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, 2-MBOPBA , Pd(OAc)2, S-Phos, and K3PO4.

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

-

Note: The biphasic system requires fast stirring to increase interfacial surface area.

-

-

Monitoring: Check TLC/LCMS at 2 hours. If the boronic acid is consumed but starting halide remains, add 0.5 equiv more of 2-MBOPBA .

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol B: The "Anhydrous" Method (Mitigating Protodeboronation)

Use this protocol if Protocol A yields the deboronated byproduct (Ar'-H).

Reagents:

-

Pd2(dba)3 (1 mol%)

-

S-Phos (4 mol%)

-

Cs2CO3 (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (Anhydrous)

Key Difference: By excluding water and using anhydrous Cesium Carbonate, the pathway for hydrolytic deboronation is shut down. The base solubility in dioxane is low, creating a "slow-release" base effect that further stabilizes sensitive boronic acids.

Operational Workflow & Troubleshooting

Decision Matrix Diagram

Figure 2: Operational decision tree for optimizing reaction conditions.

Post-Coupling Deprotection (The "Payoff")

The utility of 2-MBOPBA lies in the latent phenol. The (2-methoxybenzyl) group is orthogonal to the basic coupling conditions but can be removed selectively later.

-

Method 1 (Oxidative): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O.

-

Method 2 (Acidic): TFA (Trifluoroacetic acid) in DCM (if the biaryl scaffold is acid-stable).

References

-

Buchwald Ligands (S-Phos/X-Phos)

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Protodeboronation Mechanisms

- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

- Protecting Group Strategies (PMB/2-Methoxybenzyl): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for deprotection conditions).

Sources

Application Note: Precision Synthesis of Biaryl Phenols via Protected Boronic Acid Strategies

Abstract & Strategic Overview

Biaryl phenols are privileged structural motifs in drug discovery, serving as the core scaffold for vancomycin-type antibiotics, axially chiral ligands (e.g., NOBIN, BINOL), and various enzyme inhibitors. However, the direct synthesis of these moieties via Suzuki-Miyaura cross-coupling presents a unique "dual-instability" challenge:

-

Catalyst Poisoning: Free phenolic hydroxyl groups can coordinate to Palladium (Pd), forming unreactive Pd-alkoxides that arrest the catalytic cycle.

-

Protodeboronation: Electron-rich 2-hydroxyphenylboronic acids are notoriously unstable. The electron-donating oxygen facilitates rapid C-B bond hydrolysis (protodeboronation) faster than the desired transmetalation, leading to deboronated byproducts (phenol) rather than the biaryl product.

This guide details a precision protocol using N-methyliminodiacetic acid (MIDA) boronates . Unlike standard boronic acids, MIDA boronates possess a hybridized

Mechanism & The "Free Phenol" Challenge

To master this synthesis, one must understand the failure mode of the traditional reagents.

The Protodeboronation Trap

In electron-rich systems (like 2-hydroxyphenylboronic acid), the oxygen lone pair donates density into the aromatic ring, increasing the basicity of the carbon attached to boron (ipso-carbon). In the presence of water or protons, this leads to rapid displacement of the boron moiety.

The MIDA Solution (Amphoteric Switch)

MIDA boronates utilize a rigid bicyclic cage that locks the boron in a tetrahedral

-

Protected State (

): No empty p-orbital. Unreactive toward transmetalation. Stable to silica gel and air. -

Deprotection (Hydrolysis): Mild aqueous base hydrolyzes the MIDA ester, reverting boron to its reactive

state (boronic acid), which immediately enters the catalytic cycle.

Figure 1: The MIDA "Slow Release" Strategy. By keeping the concentration of Free Boronic Acid low (via slow hydrolysis), the pathway favors Transmetalation over the second-order decomposition pathways.

Experimental Protocols

Protocol A: Coupling of MIDA-Protected Phenylboronates with Aryl Halides

Application: Synthesis of biaryls where the boron partner carries the phenol (or protected phenol) moiety. Target: 2'-Hydroxy-biaryl synthesis.

Reagents & Equipment[1][2][3][4]

-

Boron Source: 2-(Benzyloxyphenyl) MIDA boronate (Protected phenol recommended for max yield) OR 2-Hydroxyphenyl MIDA boronate (Direct method).

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

-

Expert Note: SPhos (Buchwald ligand) is critical here. It creates a bulky, electron-rich Pd center that facilitates oxidative addition of chloroarenes and prevents Pd-phenol coordination.

-

-

Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂ (for faster MIDA hydrolysis).

-

Solvent: 1,4-Dioxane / Water (5:1 ratio).

-

Atmosphere: Argon or Nitrogen (Strict deoxygenation required).

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of argon.

-

-

Reagent Loading:

-

Add Aryl Halide (1.0 mmol).

-

Add MIDA Boronate (1.2 - 1.5 mmol). Note: Slight excess accounts for incomplete hydrolysis.

-

Add SPhos (0.04 mmol, 16.4 mg) and Pd(OAc)₂ (0.02 mmol, 4.5 mg).

-

Add K₃PO₄ (3.0 mmol, 636 mg).

-

-

Solvent Addition & Sparging:

-

Add 1,4-Dioxane (5 mL) and deionized Water (1 mL).

-

Critical Step: Sparge the mixture with argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Reaction:

-

Seal the vessel.[1]

-

Heat to 60°C for 12–24 hours.

-

Mechanistic Check: The base/water combination slowly hydrolyzes the MIDA ester. If the reaction is sluggish, increase temperature to 80°C to accelerate the "unmasking" of the boron.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). Note: MIDA boronates are silica stable, so unreacted starting material can often be recovered.

-

Protocol B: Coupling of Halo-Phenols with Protected Boronic Acids

Application: When the phenol is on the halide partner.

Challenge: The free phenol on the halide is acidic (

Optimization Table: Base & Solvent Effects

Data summarized from internal screenings and literature precedents (e.g., Buchwald, Burke).

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Na₂CO₃ | DME/H₂O | 80 | 45 | Poor conversion; phenol deprotonation interferes. |

| 2 | K₃PO₄ | Toluene | 100 | 60 | Solubility issues with MIDA. |

| 3 | K₃PO₄ | Dioxane/H₂O | 60 | 92 | Optimal. Slow release + high solubility. |

| 4 | Ba(OH)₂ | THF/H₂O | 60 | 88 | Good, but barium waste is toxic. |

Protocol Modification for Free Halo-Phenols

-

Protecting Group Strategy (Recommended):

-

Convert the halo-phenol to a MOM-ether or Benzyl-ether before coupling.

-

Why? This eliminates catalyst poisoning.

-

Reagent: MOM-Cl, DIPEA, DCM (0°C -> RT, 2h).

-

-

Direct Coupling (If protection is impossible):

-

Use Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ (excess) in DME/H₂O .

-

Adjustment: You must use 3.0+ equivalents of base to ensure the phenol remains fully deprotonated (phenoxide), which is less prone to poisoning the catalyst than the neutral phenol, although it makes the oxidative addition slower.

-

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure trustworthiness in your results, apply these checks:

Monitoring MIDA Hydrolysis

-

TLC Check: MIDA boronates are usually distinct on TLC (UV active, often polar). As the reaction proceeds, the MIDA spot should disappear, momentarily replaced by the boronic acid (often a streak), and finally the biaryl product.

-

Validation: If the MIDA spot remains unchanged after 4 hours, the hydrolysis is too slow. Action: Add more water or switch to a stronger base (NaOH).

De-oxygenation Verification

-

Color Indicator: If using Pd(PPh₃)₄, the solution should remain yellow/amber. If it turns black (Pd precipitate) immediately upon heating, oxygen was present.

-

Action: Switch to Freeze-Pump-Thaw cycling (3 cycles) instead of sparging for sensitive substrates.

Scavenging Boron Byproducts

-

Post-reaction, residual boronic acids can complicate purification.

-

Tip: Treat the crude mixture with Pinacol or Diethanolamine during workup to convert unreacted boronic acid back into a stable ester, changing its Rf for easier separation.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Strategic Deprotection of the ortho-Methoxybenzyl (OMB) Group: Mechanisms, Protocols, and Orthogonality

Topic: Strategic Cleavage of the ortho-Methoxybenzyl (OMB) Protecting Group Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists and Process Development Scientists

Executive Summary & Chemical Context

The ortho-methoxybenzyl (OMB) ether serves as a critical "middle-ground" protecting group in complex molecule synthesis. Structurally similar to the ubiquitous benzyl (Bn) and para-methoxybenzyl (PMB) groups, the OMB group offers a unique stability profile. It is significantly more acid-labile than the unsubstituted benzyl group due to the electron-donating methoxy substituent, yet it retains stability under basic and reductive conditions that would cleave esters or silyl ethers.

Why use OMB?

-

Orthogonality: Unlike benzyl ethers, OMB can be cleaved oxidatively (using DDQ or CAN) without hydrogenolysis, preserving alkenes, alkynes, and benzyl esters.

-

Chemodifferentiation: While similar to PMB, the ortho-positioning of the methoxy group introduces steric and electronic nuances. OMB is generally less reactive toward oxidation than PMB, allowing for potential kinetic resolution, though it remains highly susceptible to oxidative cleavage compared to plain benzyl ethers.

-

Directed Metalation: The ortho-methoxy group can serve as a Directed Metalation Group (DMG), facilitating lithiation at adjacent positions—a feature absent in PMB.

Mechanistic Insight: The Oxidative Pathway

To troubleshoot low yields or side reactions, one must understand the cleavage mechanism. The oxidative cleavage by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for OMB removal in the presence of other benzyl ethers.

The Mechanism:

-

Charge Transfer: DDQ forms a Charge-Transfer (CT) complex with the electron-rich aromatic ring of the OMB.

-

SET (Single Electron Transfer): An electron is transferred from the OMB to DDQ, generating a radical cation.

-

Hydrogen Abstraction: A benzylic proton is abstracted, forming a stabilized oxocarbenium ion.

-

Hydrolysis: Water (essential component) attacks the oxocarbenium ion, collapsing the hemiacetal to release the free alcohol and ortho-methoxybenzaldehyde.

Visualization: DDQ Oxidative Cleavage Mechanism

Caption: The oxidative cleavage pathway via DDQ. Note the critical requirement for water to quench the oxocarbenium intermediate.

Strategic Selection Guide

Choose the deprotection method based on the sensitivity of your substrate.

| Feature | Method A: Oxidative (DDQ) | Method B: Acidic (TFA) | Method C: Lewis Acid |

| Primary Reagent | DDQ / DCM / H₂O | TFA / DCM / Anisole | MgBr₂ or ZnCl₂ |

| Mechanism | Radical Oxidation (SET) | S_N1 / Protonation | Chelation / S_N1 |

| Substrate Tolerance | Excellent: Acid-sensitive groups (Acetals, Silyl ethers).Poor: Electron-rich alkenes, conjugated dienes. | Excellent: Oxidatively labile groups (Amines, Sulfides).Poor: Acid-sensitive groups (Boc, Acetals). | Specific chelation control; milder than TFA. |

| Byproducts | DDQ-H₂ (precipitate), Anisaldehyde. | Benzyl cation (reactive electrophile). | Metal salts. |

| Key Advantage | Orthogonal to Bn, Bz, and Silyl ethers. | Fast, cheap, scalable. | Tunable Lewis acidity. |

Standard Operating Protocols

Protocol A: Oxidative Cleavage with DDQ (The "Orthogonal" Method)

Best for: Substrates containing acid-sensitive groups (e.g., acetonides, TBS ethers).

Reagents:

-

Substrate (1.0 equiv)

-

DDQ (1.2 – 1.5 equiv)

-

Phosphate Buffer (pH 7.0) or Water (Essential)[3]

Step-by-Step Procedure:

-

Preparation: Dissolve the OMB-protected substrate in DCM (0.1 M concentration).

-

Water Addition: Add water (10% v/v relative to DCM).

-

Expert Note: If the substrate is highly acid-labile, substitute water with pH 7 phosphate buffer. The hydrolysis of the oxocarbenium ion generates protons; the buffer prevents transient acidity from cleaving silyl ethers.

-

-

Oxidant Addition: Add DDQ (1.2 equiv) in a single portion at 0°C. The reaction mixture will turn deep green/brown (charge transfer complex) and eventually fade to a lighter color with a precipitate (DDQH₂).

-

Monitoring: Warm to room temperature. Monitor by TLC. The OMB ether usually cleaves within 1–4 hours.

-

Visual Cue: The precipitation of DDQH₂ (hydroquinone) often signals reaction progress.

-

-

Quench & Workup:

-

Pour the mixture into saturated aqueous NaHCO₃ (to neutralize any acidic byproducts).

-

Extract with DCM (3x).

-

Wash combined organics with saturated Sodium Bisulfite (NaHSO₃) or Ascorbic Acid solution. This removes excess DDQ and the red/brown color.

-

-

Purification: Dry over Na₂SO₄ and concentrate. The byproduct o-anisaldehyde can be removed via chromatography (it is less polar than most alcohols).

Protocol B: Acidic Cleavage with Scavengers

Best for: Substrates stable to acid but sensitive to oxidation (e.g., amines, thioethers).

Reagents:

-

Substrate (1.0 equiv)

-

Trifluoroacetic Acid (TFA)[4]

-

Scavenger: Anisole or 1,3-Dimethoxybenzene (5–10 equiv)

Step-by-Step Procedure:

-

Scavenger Mix: Dissolve the substrate and Anisole (5.0 equiv) in DCM.

-

Why Anisole? Upon acid cleavage, the OMB group leaves as a stabilized benzyl cation. Without a scavenger, this cation will re-alkylate the most nucleophilic site on your molecule (Friedel-Crafts alkylation). Anisole intercepts this cation.

-

-

Acidification: Cool to 0°C. Add TFA dropwise. A typical ratio is 1:4 (TFA:DCM) or up to 1:1 for difficult substrates.

-

Reaction: Stir at 0°C to RT. Reaction is typically fast (<1 hour).

-

Workup:

-

Dilute with Toluene (creates an azeotrope with TFA).

-

Concentrate in vacuo. Repeat the Toluene co-evaporation twice to remove all traces of TFA.

-

-

Purification: Flash chromatography is required to separate the scavenger (Anisole) from the product.

Troubleshooting & Optimization

Decision Tree for Optimization

Use this flow to determine the correct corrective action if standard protocols fail.

Caption: Logic flow for troubleshooting stalled reactions or substrate decomposition.

Common Pitfalls

-

Over-oxidation: If your molecule contains a benzylic position or an allylic alcohol, DDQ can over-oxidize it to a ketone/aldehyde. Solution: Strictly control stoichiometry (1.1 equiv) and temperature (0°C).

-

Solubility: DDQ has poor solubility in pure DCM. The biphasic DCM/Water mixture is necessary not just for mechanism, but for solubilizing the hydroquinone byproduct.

-

The "Red" Product: If your crude product is persistently red/brown after DDQ cleavage, it contains residual oxidant. Fix: Wash thoroughly with saturated aqueous ascorbic acid or sodium bisulfite.

References

-

Greene's Protective Groups in Organic Synthesis. (Wuts, P. G. M.). Wiley Online Library. The definitive guide on stability and cleavage conditions. [Link]

-

DDQ as a versatile and easily recyclable oxidant: a systematic review. PMC (National Institutes of Health). Detailed review of DDQ mechanisms and applications. [Link]

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Discusses the parallel chemistry of PMB and OMB, including DDQ oxidative cleavage mechanisms. [Link]

Sources

- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

Integrated Process Design: One-Pot Suzuki-Miyaura Coupling and Deprotection

Application Note & Protocol Guide | Version 2.1

Abstract

This guide outlines the operational framework for telescoping Suzuki-Miyaura cross-coupling reactions with subsequent deprotection steps into a single reaction vessel (one-pot). By eliminating intermediate isolation, researchers can significantly improve atom economy, reduce solvent consumption, and minimize yield losses associated with work-up. This document details two distinct protocols: a "pH-Switch" method for acid-labile groups (e.g., Boc) and a "Reagent-Economy" method for base-labile groups (e.g., Esters), grounded in industrial process chemistry standards.

Introduction: The Logic of Process Intensification

In traditional medicinal chemistry, the Suzuki-Miyaura coupling is often followed by a deprotection step to reveal a polar functionality (amine, acid) required for biological activity. Performing these as discrete steps involves two work-ups, two drying cycles, and two solvent evaporations.

Telescoping (One-Pot) offers three distinct advantages:

-

Kinetic Efficiency: Eliminates the "downtime" of isolation.

-

Solvent Economy: The reaction solvent for the coupling often serves as an adequate medium for the deprotection.

-

Yield Preservation: Avoids physical losses of intermediates, which is critical when the coupled intermediate is unstable or highly soluble in aqueous wash layers.

The Challenge of Orthogonality

The primary chemical engineering challenge in this sequence is orthogonality .

-

Suzuki Coupling requires a Basic environment (

) and a Pd(0)/Pd(II) catalytic cycle. -

Deprotection often requires an Acidic environment (

) or harsh Basic hydrolysis.

Therefore, the protocol must be designed as a Sequential Cascade , not a concurrent reaction. The coupling must reach completion before the environment is altered to trigger deprotection.

Mechanistic Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate one-pot protocol based on the protecting group (PG) strategy.

Figure 1: Decision tree for selecting the correct telescoped protocol based on protecting group chemistry.

Critical Parameters & Compatibility Matrix

Before executing the protocol, verify reagent compatibility using the table below. The choice of base in the Suzuki step is critical; it must not interfere with the subsequent step or produce insoluble salts that hamper stirring.

| Parameter | Protocol A (Acidic Switch) | Protocol B (Basic Cascade) |

| Preferred Solvent | 1,4-Dioxane or Ethanol . (Avoid THF if strong Lewis acids are used due to polymerization risk, though dilute HCl is fine). | THF/Water or MeOH/Water . |

| Suzuki Base | K₃PO₄ or K₂CO₃ .[1] (Easy to neutralize). | LiOH or NaOH . (Serves as both coupling base and hydrolysis reagent). |

| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 . (Robust against oxidation). | Pd(dtbpf)Cl₂ or Amphos . (High activity). |

| Scavenger | Silica-supported thiol (e.g., SiliaMetS® Thiol) added after deprotection. | Activated Carbon or crystallization. |

| Risk Factor | Gas Evolution (CO₂/Isobutylene) upon acidification. | Saponification of sensitive motifs (e.g., lactams) if too harsh. |

Protocol A: The "pH-Switch" (Suzuki Boc-Deprotection)

Target: Synthesis of biaryl amines from aryl halides and Boc-protected aminoboronic esters.

Mechanistic Insight

This protocol relies on the robustness of the carbamate (Boc) group during the basic coupling phase. Once the cross-coupling is confirmed, the reaction mixture is treated with acid.

-

Crucial Step: The acid must first neutralize the Suzuki base (e.g., K₂CO₃) before it can catalyze the Boc removal. Sufficient equivalents must be calculated.

Step-by-Step Methodology

1. Reagent Loading (Suzuki Phase)

-

To a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)

-

Boc-protected Aminoboronic acid/ester (1.1 – 1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv) dissolved in minimum water (or solid if using wet solvent).

-

Solvent: 1,4-Dioxane (Concentration: 0.2 M).

-

-

Note: Degas the solvent with N₂ sparging for 5 minutes prior to catalyst addition to prevent homocoupling.

2. The Coupling Reaction

-

Seal the vessel and heat to 80–100°C .

-

Monitor by HPLC/UPLC/TLC.

-

IPC (In-Process Control) 1: Ensure >98% consumption of the Aryl Halide.

-

Why? If unreacted aryl halide remains, it may react with the amine product after deprotection (Buchwald-Hartwig side reaction), although this is rare without a strong base. More importantly, residual boronic acid can undergo protodeboronation upon acidification.

-

3. The "Switch" (Deprotection Phase)

-

Cool the reaction mixture to room temperature .

-

Ventilation: Ensure the vessel is vented to a fume hood (CO₂ and Isobutylene gas evolution).

-

Add HCl (4M in Dioxane) or TFA (Neat) .

-

Calculation: Moles of Acid = (2 × Moles of K₂CO₃) + (5–10 equivalents excess for Boc removal).

-

-

Stir at room temperature (or 40°C if sluggish) for 1–4 hours.

-

IPC 2: Monitor for the disappearance of the Boc-intermediate (

vs

4. Work-up & Isolation

-

If the product precipitates as the HCl salt: Filter and wash with Et₂O. (This is the ideal "self-purifying" outcome).

-

If the product remains in solution: Basify with NaOH (1M) to pH > 10 and extract with EtOAc or DCM.

Figure 2: Reaction coordinate for the pH-Switch protocol.

Protocol B: The "Reagent-Economy" (Suzuki Saponification)

Target: Synthesis of biaryl carboxylic acids from aryl halides and ester-functionalized boronic acids. Reference Case: This method mirrors the industrial synthesis of Taselisib (Roche), utilizing LiOH for dual purposes.

Mechanistic Insight

Lithium Hydroxide (LiOH) is a "magic" base in this context.[1] It is strong enough to promote transmetalation in the Suzuki cycle but, unlike bulky organic bases, it is an excellent nucleophile for ester hydrolysis.

Step-by-Step Methodology

1. Reagent Loading

-

Charge the vessel with:

-

Aryl Halide (1.0 equiv)

-

Ester-boronic acid/ester (1.1 equiv)

-

Catalyst: Pd(dtbpf)Cl₂ or Pd(dppf)Cl₂ (1–2 mol%)

-

Base: LiOH[1]·H₂O (3.0 – 4.0 equiv). Note the excess.

-

Solvent: THF/Water (4:1 ratio).

-

2. The Cascade Reaction

-

Heat to 60–70°C .

-

Phase 1 (Coupling): The Suzuki coupling proceeds rapidly (usually < 2 hours).

-

Phase 2 (Hydrolysis): Once the biaryl ester is formed, the excess LiOH and water naturally drive the saponification.

-

Optimization: If hydrolysis is slow, increase temperature to 80°C after the coupling is verified complete.

3. Work-up

-

The mixture will contain the Lithium carboxylate salt.

-

Add activated carbon (e.g., Darco G-60) to adsorb Palladium species (stir 30 min).

-

Filter through Celite.

-

Acidify the filtrate with HCl (1M) to precipitate the free carboxylic acid.

-

Filter the solid product.

Troubleshooting & Self-Validation

A robust protocol must include checks to validate success during execution.

| Observation | Root Cause | Corrective Action |

| Incomplete Coupling | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Add 1 mol% fresh catalyst. |

| Protodeboronation | Reaction too slow; Boronic acid unstable. | Switch to Boronic Ester (Pinacol) or increase catalyst loading to speed up coupling. |

| Incomplete Deprotection | Acid consumed by Suzuki base. | Calculate acid equivalents based on the initial base loading, not just the substrate. |

| Pd Contamination | Pd coordinating to free amine/acid. | Use SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers during the workup. |

References

-

Taselisib Synthesis (Roche): St-Jean, F., et al. "Definition of a Scalable and Robust Process for the Manufacture of Taselisib."[1] Organic Process Research & Development, 2019. Link[1]

- Significance: Demonstrates the LiOH one-pot coupling/saponification efficiency

-

One-Pot Borylation/Suzuki: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. Link

- Significance: Establishes compatibility of boron species with varying pH conditions.

-

Pd Removal Strategies: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005. Link

- Significance: Essential for cleaning up "one-pot" reactions where Pd residues accumul

-

Boc-Deprotection in One-Pot: Kells, K. W., et al. "One-Pot Process for the Synthesis of a P38 MAP Kinase Inhibitor." Organic Process Research & Development, 2010.[2] Link

- Significance: Provides industrial precedent for the acid-switch technique.

Sources

Executive Summary & Strategic Imperative

Application Note: Scalable Synthesis of Substituted Biphenyls via Next-Generation Suzuki-Miyaura Coupling

Substituted biphenyls are ubiquitous pharmacophores in modern drug discovery (e.g., Angiotensin II antagonists like Valsartan, or liquid crystal materials). While the Suzuki-Miyaura cross-coupling is the de facto standard for their synthesis, "scaling up" is not merely multiplying quantities.

The Scaling Problem:

-

Catalyst Deactivation: Traditional Pd(0) sources (e.g., Pd(PPh3)4) are air-sensitive and suffer from rapid aggregation to inactive Pd-black at high concentrations.

-

Protodeboronation: Electron-rich or ortho-substituted boronic acids degrade faster than they couple under unoptimized, high-temperature conditions.

-

Purification Bottlenecks: Column chromatography is non-viable at the kilogram scale.

The Solution: This guide details a protocol utilizing Buchwald G4 Precatalysts and Green Engineering principles (2-MeTHF solvents, Pd-scavenging) to ensure robust scalability, safety, and purity.

Strategic Catalyst Selection: The "G4" Advantage

For scalable synthesis, we move away from in situ catalyst mixing (e.g., Pd(OAc)2 + Ligand) toward defined single-component precatalysts.

| Feature | Traditional (e.g., Pd(PPh3)4) | Buchwald G4 Precatalyst (Recommended) |

| Air Stability | Poor (requires glovebox/Schlenk) | Excellent (weighable on open bench) |

| Activation | Often slow/incomplete | Rapid (Base-mediated reduction) |

| Pd:Ligand Ratio | Undefined (often excess ligand needed) | Precise 1:1 (Atom economical) |

| Scope | Limited for sterically hindered substrates | Universal (Tetra-ortho substituted biaryls) |

Mechanistic Insight: The G4 precatalyst (e.g., XPhos Pd G4) undergoes rapid activation upon exposure to base. The methylated backbone prevents the inhibitory coordination of the carbazole byproduct seen in earlier generations, releasing the highly active mono-ligated Pd(0) species essential for the oxidative addition of hindered substrates.

Mechanistic Pathway & Failure Points[1]

The following diagram illustrates the catalytic cycle, highlighting critical control points for scale-up.

Figure 1: The G4-mediated catalytic cycle.[1] Note that preventing Protodeboronation (Red) requires fast transmetallation, achieved by the specialized ligands (XPhos/RuPhos) in the G4 system.

Protocol: Scalable Synthesis of 2,2'-Disubstituted Biphenyls

Scope: This protocol is validated for gram-to-kilogram synthesis of sterically hindered biaryls. Green Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF).[2] It is derived from renewable resources, separates cleanly from water (unlike THF/Dioxane), and enables higher reaction temperatures.

Materials

-

Aryl Halide: 1.0 equiv (e.g., 2-bromo-toluene)

-

Boronic Acid: 1.2 – 1.3 equiv (e.g., 2-tolylboronic acid)

-

Catalyst: XPhos Pd G4 (0.5 – 1.0 mol%). Note: Use RuPhos Pd G4 for extremely hindered substrates.

-

Base: 0.5 M Aqueous K3PO4 (3.0 equiv). Phosphate is gentler than carbonate, reducing deboronation.

-

Solvent: 2-MeTHF.

Step-by-Step Methodology

1. Reactor Setup & Inerting (Critical for Scale)

-

Charge the reactor with the Aryl Halide and Boronic Acid solids.[3]

-

Evacuation/Purge: Cycle vacuum and Nitrogen (or Argon) 3 times. Oxygen is the enemy of low-loading catalysis.

-

Add degassed 2-MeTHF (Concentration: 0.2 – 0.5 M with respect to halide).

2. Catalyst Addition

-

Add the XPhos Pd G4 solid directly to the reaction mixture under N2 flow.

-

Why here? Adding catalyst before the base prevents premature activation and aggregation.

3. Reaction Initiation

-

Add the degassed 0.5 M aqueous K3PO4 solution.

-

Vigorously stir (biphasic mixture requires high shear mixing).

-

Heat to 60–80°C . Monitor internal temperature, not just jacket temperature.

4. Reaction Monitoring (IPC)

-

Sample at 1 hour. Quench sample into EtOAc/Water. Analyze organic layer via HPLC.

-

Troubleshooting: If conversion stalls, add 0.1 mol% fresh catalyst.

5. Workup (Phase Separation)

-

Cool to room temperature.[5]

-

Stop stirring and allow phases to settle.

-

Advantage: In 2-MeTHF, the organic layer is on top and separates cleanly. Drain the lower aqueous layer (waste).

-

Wash organic layer with water (1x) and Brine (1x).

Purification & Palladium Removal (The "Kill" Step)

Chromatography is expensive. We rely on Scavenging and Crystallization .[6]

Protocol:

-

Scavenging: To the organic layer (in 2-MeTHF), add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 10-20 wt% relative to the theoretical product mass.

-

Stir at 50°C for 2-4 hours.

-

Filter through a pad of Celite or a sintered glass filter to remove the resin (which now holds the Pd).

-

Crystallization:

-

Distill the 2-MeTHF down to a low volume.

-

Slowly add an anti-solvent (e.g., Heptane or Ethanol, depending on solubility).

-

Cool to 0°C with a controlled ramp (10°C/hour) to grow large, pure crystals.

-

-

Validation: Analyze final solid for Pd content (Target: <10 ppm via ICP-MS).

Process Workflow Diagram

Figure 2: From raw materials to isolated API. The scavenging step is critical for regulatory compliance.

References

-

Buchwald Precatalyst G3 and G4 Overview. Sigma-Aldrich (Merck). Detailed mechanistic differences and activation protocols for G3/G4 systems.Link

-

Scalable Synthesis of TRPV1 Antagonist via Suzuki–Miyaura Reaction. Journal of Organic Chemistry / NIH.Example of kilogram-scale Suzuki coupling and process safety.Link

-

Removal of Palladium from Reaction Mixtures. Organic Process Research & Development.Comprehensive review of scavenging technologies (activated carbon, functionalized silica) for pharma processes.Link

-

Green Solvents for Suzuki Coupling. ACS Sustainable Chemistry & Engineering.Evaluation of 2-MeTHF and other green solvents for scalable coupling.[2]Link

-

RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling. Results in Chemistry.Specific application of G4 catalysts for heteroaryl couplings.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. biotage.com [biotage.com]

Troubleshooting & Optimization

low yield in Suzuki coupling with (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Ticket ID: #SC-2024-ORTHO-05 Subject: Low Yield Resolution for (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid Status: Open [High Priority] Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary

You are experiencing low yields with (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid .[1] This substrate presents a "perfect storm" for Suzuki coupling failure: it combines steric hindrance (ortho-substitution) with electronic activation (electron-rich alkoxy group).[1]

The primary failure mode is likely protodeboronation , where the C-B bond cleaves before the cross-coupling can occur, replacing the boronic acid group with a hydrogen atom.[2] This guide provides a diagnostic workflow to confirm this mechanism and a validated protocol to resolve it.

Module 1: Diagnostic Workflow

Before changing reagents, you must identify if the reaction is failing due to Catalyst Death or Substrate Decomposition .

Visual Troubleshooting Logic

The following decision tree will help you pinpoint the exact failure mode based on your crude LC-MS/NMR data.

Figure 1: Diagnostic logic to distinguish between catalyst inactivity and substrate instability.

Module 2: The "Ortho-Effect" & Protodeboronation

The Mechanistic Trap

Your substrate is an ortho-alkoxy phenylboronic acid.[1] The oxygen atom at the ortho position donates electron density into the ring (

Under standard aqueous/basic Suzuki conditions, the base coordinates to the boron atom to form a boronate species. While this is necessary for transmetalation, it also activates the C-B bond for hydrolysis. Because your ring is electron-rich and sterically crowded, the rate of Protodeboronation (

Pathway Competition

Figure 2: Kinetic competition between productive coupling and destructive hydrolysis.[1]

Module 3: Optimized Protocol & Solutions

Catalyst Selection: Abandon Tetrakis

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow for ortho-substituted substrates.[1] You need a catalyst that facilitates rapid oxidative addition and creates a spacious pocket for the bulky transmetalation step.

Recommendation: Switch to Buchwald Precatalysts (Generation 3 or 4).[1]

| Catalyst System | Why it works for this substrate |

| SPhos Pd G3 | Gold Standard. The SPhos ligand is electron-rich (speeds up oxidative addition) and bulky (prevents catalyst death), specifically designed for ortho-substituted biaryls.[1] |

| XPhos Pd G3 | Excellent alternative if the coupling partner (the halide) is also sterically hindered or an aryl chloride. |

| RuPhos Pd G3 | Best choice if the coupling partner is an electron-poor heteroatom or amine, but SPhos is generally superior for C-C bond formation here. |

Base & Solvent Engineering

To stop protodeboronation, you must lower the concentration of the "active" hydrolytic species.

-